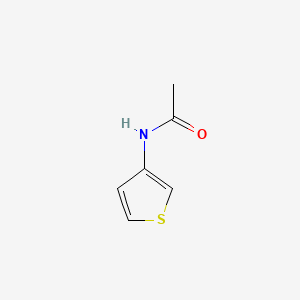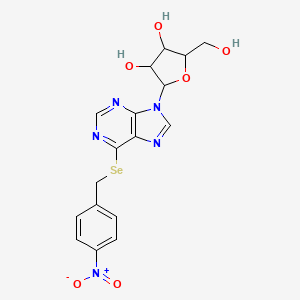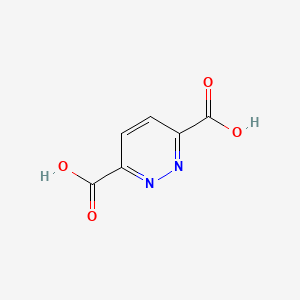
Bis(4-metilbencensulfonato) de metileno
Descripción general
Descripción
Methylene bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C15H16O6S2. It is a white crystalline solid that is odorless and water-soluble . This compound is commonly used as a surfactant in various applications, including detergents, shampoos, and cosmetics . Additionally, it has been studied for its potential use in biomedical research and drug delivery .
Aplicaciones Científicas De Investigación
Methylene bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s worth noting that the compound is an aryls compound , which suggests it may interact with various biological targets.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . It is also known to inhibit CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism. These properties could potentially impact the bioavailability of Methylene bis(4-methylbenzenesulfonate).
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methylene bis(4-methylbenzenesulfonate). It’s important to note that the compound is soluble , which could influence its distribution and action in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylene bis(4-methylbenzenesulfonate) can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with formaldehyde in the presence of a base . The reaction typically involves the use of solvents such as dichloromethane or chloroform and is carried out under reflux conditions . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, methylene bis(4-methylbenzenesulfonate) is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities . The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Methylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of methylene bis(4-methylbenzenesulfonate) can lead to the formation of corresponding sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonate esters or amides.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are sulfinate derivatives.
Comparación Con Compuestos Similares
Methylene bis(4-methylbenzenesulfonate) can be compared with other similar compounds such as:
Methylene bis(4-chlorobenzenesulfonate): This compound has similar surfactant properties but contains chlorine atoms instead of methyl groups.
Methylene bis(4-nitrobenzenesulfonate): This compound contains nitro groups, which can impart different chemical reactivity and properties.
Methylene bis(4-methoxybenzenesulfonate): This compound contains methoxy groups, which can affect its solubility and reactivity.
Methylene bis(4-methylbenzenesulfonate) is unique due to its specific combination of methyl groups and sulfonate functionality, which provides a balance of hydrophobic and hydrophilic properties .
Propiedades
IUPAC Name |
(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXULLPDKRNGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317572 | |
| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-59-2 | |
| Record name | 24124-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)





![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)


![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)

